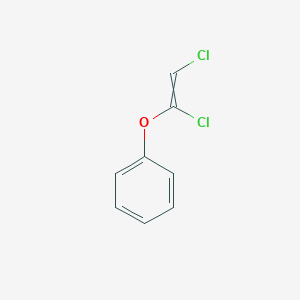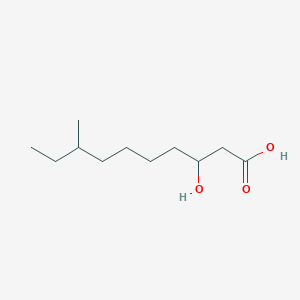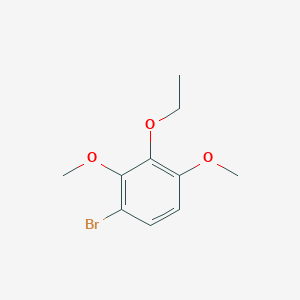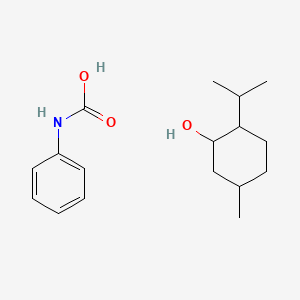
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is an organic compound that belongs to the class of benzenamines. These compounds are characterized by the presence of an amine group attached to a benzene ring. The specific structure of this compound includes a propynylidene group substituted with diphenyl and a methyl group at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- typically involves the following steps:
Formation of the Propynylidene Intermediate: This can be achieved through the reaction of a suitable alkyne with a halogenated benzene derivative under basic conditions.
Substitution Reaction: The intermediate is then reacted with aniline (benzenamine) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-ethyl-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-chloro-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methoxy-
Uniqueness
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the para position can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
102222-53-7 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,3-diphenylprop-2-yn-1-imine |
InChI |
InChI=1S/C22H17N/c1-18-12-15-21(16-13-18)23-22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-13,15-16H,1H3 |
InChI Key |
JXPRGBXFPIIAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


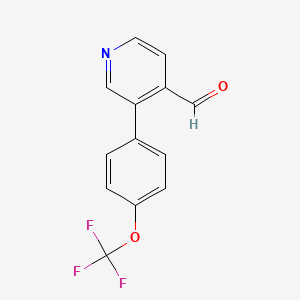

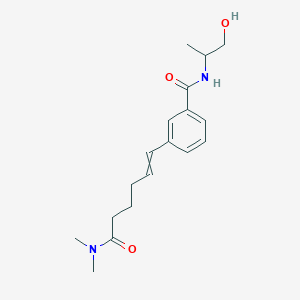
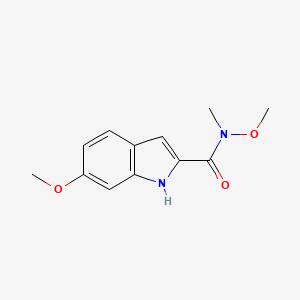
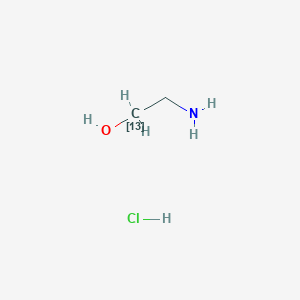
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
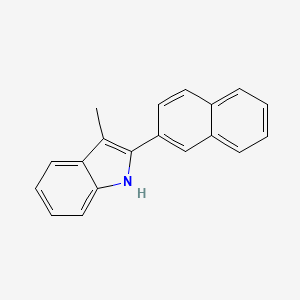
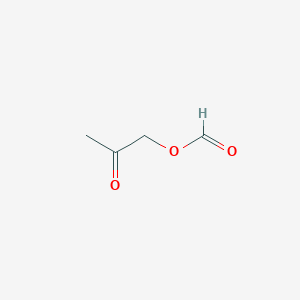
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
